Cholinesterase Inhibition: Dual Potency Compared to Reference Drug Galantamine
Cassythicine is one of the most potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) within its structural class. In a head-to-head in vitro comparison against a series of aporphinoid alkaloids, cassythicine and liriodenine were the two most active compounds, both achieving IC50 values below 10 µM for both enzymes [1]. Crucially, this study demonstrated that cassythicine provides better inhibition of BChE than the clinically used reference drug galantamine [1].
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 < 10 µM for both AChE and BChE |
| Comparator Or Baseline | Galantamine (reference drug) |
| Quantified Difference | Cassythicine exhibited better BChE inhibition than galantamine |
| Conditions | In vitro enzymatic assay |
Why This Matters
This dual, sub-10 µM inhibitory profile against both cholinesterase enzymes, surpassing a known therapeutic agent on BChE, identifies cassythicine as a superior starting point for Alzheimer's disease research compared to less potent or selective aporphine analogs.
- [1] Cavallaro V, et al. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study. Mol Inform. 2020; 39(11):e1900125. View Source
